Testicular Toxicity Selectivity: DMH vs. Structurally Similar Aliphatic Ethers
In a 4-week oral gavage study in male Sprague-Dawley rats, 1,6-dimethoxyhexane (DMH) administered at 200 mg/kg/day induced significant reductions in relative testis weight and thymus weight, whereas butyl ether (BE), ethyl hexyl ether (EHxE), and methyl heptyl ether (MHpE) at the same dose level produced no such effects [1]. Microscopic examination confirmed seminiferous tubule degeneration and reduced epididymal sperm density exclusively in the DMH group, not in animals receiving the other three ethers [1].
| Evidence Dimension | Testicular toxicity (organ weight change and histopathology) |
|---|---|
| Target Compound Data | DMH at 200 mg/kg: Significant decrease in relative testis weight and thymus weight; seminiferous tubule degeneration and reduced epididymal sperm density |
| Comparator Or Baseline | Butyl ether (BE), ethyl hexyl ether (EHxE), methyl heptyl ether (MHpE) at 200 mg/kg each: No significant decrease in testis or thymus weight; no testicular histopathology |
| Quantified Difference | DMH uniquely toxic; comparators showed no detectable testicular toxicity at equivalent dose |
| Conditions | 4-week oral gavage study in male Sprague-Dawley rats (280 ± 20 g), 5 days per week, 200 mg/kg/day dose |
Why This Matters
This selectivity is critical for researchers using DMH as a tool compound to study germ cell apoptosis or metabolic activation pathways, as generic aliphatic ethers cannot substitute for DMH's specific toxicological fingerprint.
- [1] Poon R, Wade M, Valli VE, Chu I. Short-term oral toxicity of butyl ether, ethyl hexyl ether, methyl heptyl ether and 1,6-dimethoxyhexane in male rats and the role of 2-methoxyacetic acid. Toxicology. 2005;214(1-2):99-112. View Source
